molecular formula C13H18N2O2 B016894 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid CAS No. 106261-48-7

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

Numéro de catalogue: B016894
Numéro CAS: 106261-48-7
Poids moléculaire: 234.29 g/mol
Clé InChI: ZJUXJQSYXBYFFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, also known as 4-(4-Methylpiperazin-1-yl)benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N2O2, with a molecular weight of 234.30 g/mol. The compound features a benzoic acid moiety substituted with a 4-methylpiperazine group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) studies reveal that the compound possesses bactericidal effects with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • The compound's mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production, leading to bacterial cell death .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Comparative studies showed that it outperformed standard chemotherapeutic agents in specific cancer cell lines, indicating its potential as a novel anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, reducing oxidative stress within cells.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby mitigating inflammation .
  • Antimicrobial Mechanism : The hydrophobic interactions between the piperazine ring and amino acids at bacterial active sites enhance its binding affinity, leading to effective microbial inhibition .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound significantly inhibited biofilm formation at concentrations as low as 62.216 μg/mL, demonstrating its potential as an anti-biofilm agent .

Anticancer Research

Another research article focused on the anticancer properties of this compound in various cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability in breast and lung cancer cells. The study concluded that further exploration into its use as a therapeutic agent in oncology is warranted .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
4-(Dimethylamino)methylbenzoic acid ModerateLow
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid HighModerate
4-(Morpholinomethyl)benzoic acid LowHigh

This table illustrates that while some compounds exhibit moderate antimicrobial activity, this compound stands out with significant effects in both areas.

Propriétés

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUXJQSYXBYFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406374
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-48-7
Record name 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XAX7UGT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 4-formyl-benzoic acid (10.0 g, 67 mmol) in methanol (100 ml) is treated sequentially with 1-methylpiperazine (7.3 g, 73 mmol) and platinum (5%) on sulfided carbon (1 g). The resulting suspension is then heated at 80° C. and is subjected to a pressure of 5 bar of hydrogen for a period of 20 hrs until the hydrogen uptake is complete. The reaction mixture is cooled to room temperature and filtrated over a pad of Celite. Water (20 ml) is used to rinse the reactor and dissolve the fraction of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid that crystallizes on the walls during the cooling of the reaction mixture. The resulting aqueous solution is filtrated over the pad of Celite employed previously. The combined filtrates are concentrated in vacuo and crystallized In EtOH/H2O 9:1 v/v to give 10.9 g (70%) of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

HCl-salt of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid methyl ester (1.25 g) was dissolved in potassium hydroxide-methanol solution (0.93 g KOH in 15 ml methanol). Water (0.75 ml) was added and the mixture was refluxed for 1 hour. The reaction mixture was allowed to cool into room temperature and the pH was tuned to 6 with 2 M HCl. The solvent was evaporated and the residue was dried under vacuum. The residue contained 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and inorganic salts. It was used further without purification and the yield of title compound was assumed to be 100%. 1H NMR (400 MHz, d6-DMSO) δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J 8.0 Hz), 7.89 (d, 2H, J 8.1 Hz).
[Compound]
Name
HCl-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
potassium hydroxide methanol
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Customer
Q & A

Q1: What is the significance of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in pharmaceutical chemistry?

A: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a crucial intermediate in the multi-step synthesis of Imatinib [, , ]. Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia.

Q2: Are there efficient synthetic routes available for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid?

A: Yes, researchers have developed effective synthetic strategies for this compound. One method involves a two-step process starting with 4-methylbenzoic acid. This involves α-bromination followed by amination with 1-methylpiperazine without isolating the intermediate []. Optimized conditions using bromosuccinimide as the brominating agent and benzoyl peroxide as the initiator yielded 4-(bromomethyl)benzoic acid with a yield close to 88.7%. Subsequent amination using a 1:1.2 molar ratio of 4-(bromomethyl)benzoic acid to 1-methylpiperazine, sodium bicarbonate as the acid scavenger, at a temperature of 20-25°C for 8 hours resulted in an 81.5% yield of the final product [].

Q3: What analytical techniques have been employed to characterize 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid?

A: The synthesized compound's structure has been confirmed using various analytical methods, including melting point determination, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1HNMR) []. These techniques provide information about the compound's functional groups, connectivity, and purity.

Q4: Has the crystal structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives been studied?

A: Yes, researchers have investigated the crystal structure of a salt formed by co-crystallizing 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid with picric acid []. X-ray crystallography revealed that the cation adopts an "L-shaped" conformation and forms chains along a specific crystallographic axis via hydrogen bonding interactions [].

Q5: Is there any information available regarding the different solid forms of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid and their impact on its use in Imatinib synthesis?

A: Research indicates that the hydrochloride salt of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid can exist in a hemihydrate form. This form exhibits unique hydrogen bonding patterns, specifically dual chlorine-bifurcated acceptor Cl···H–(N,O) interactions []. While the direct impact of these interactions on Imatinib synthesis hasn't been explicitly reported in the provided abstracts, different solid forms can influence important factors like solubility, stability, and reactivity, which are critical considerations during chemical synthesis and pharmaceutical manufacturing.

Q6: Are there alternative synthetic approaches being explored for Imatinib that may not utilize 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid as an intermediate?

A: While the provided abstracts don't delve into alternative synthetic pathways, one abstract mentions a "novel synthesis of Imatinib and its intermediates" []. This suggests that researchers are actively exploring different synthetic strategies for Imatinib, potentially involving different starting materials or intermediates. Developing alternative routes could be beneficial for various reasons, including improving overall yield, reducing the number of steps, utilizing less expensive reagents, or mitigating the formation of unwanted byproducts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.